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Compound of Interest

Compound Name: AT-121

Cat. No.: B3026133 Get Quote

A comprehensive guide for researchers and drug development professionals on the

pharmacological profiles of the novel analgesic AT-121 and the classical opioid morphine.

This guide provides a detailed comparison of the analgesic properties of AT-121, a novel

bifunctional nociceptin/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor

agonist, and morphine, the archetypal opioid analgesic. The information presented herein,

supported by experimental data, is intended to inform researchers, scientists, and

professionals in the field of drug development about the distinct mechanisms, potency, and

side-effect profiles of these two compounds.

Executive Summary
AT-121 emerges as a significantly more potent analgesic than morphine, with preclinical

studies in non-human primates demonstrating an approximately 100-fold greater potency.[1]

Crucially, AT-121 exhibits a markedly improved safety profile, lacking the severe side effects

associated with morphine, such as respiratory depression, abuse potential, and physical

dependence. This favorable profile is attributed to its unique mechanism of action, involving the

simultaneous partial agonism of both NOP and MOP receptors.

Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing AT-121 and morphine.

Table 1: Receptor Binding Affinity (Ki in nM)
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Compound Mu-Opioid Receptor (MOP) Nociceptin Receptor (NOP)

AT-121 16.49[2] 3.67[2]

Morphine 1.2[3] - (1-100 range)[4][5] N/A

Table 2: Analgesic Potency (ED50 in mg/kg, s.c.) in Non-Human Primates (Warm Water Tail-

Withdrawal Assay)

Compound Effective Dose (ED50)

AT-121 0.01[1]

Morphine 1.0[1]

Table 3: Comparison of Side Effect Profiles in Non-Human Primates

Side Effect AT-121 Morphine

Respiratory Depression Not observed[1][6] Present[1]

Abuse Liability (Self-

Administration)
Low/None[1][6] High

Physical Dependence Not observed[1][6] Present

Itch (Pruritus) Not observed[1] Present

Signaling Pathways
The distinct pharmacological effects of AT-121 and morphine arise from their different

interactions with opioid and nociceptin receptors.
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AT-121 bifunctional signaling pathway.
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Morphine signaling pathway.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of AT-
121 and morphine.

Warm Water Tail-Withdrawal Assay (Non-Human
Primates)
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This assay is used to assess the antinociceptive effects of a compound against an acute

thermal stimulus.

Animal Model: Rhesus monkeys are typically used for this assay.[7][8]

Procedure: The distal part of the monkey's tail is immersed in a water bath maintained at a

constant noxious temperature (e.g., 50°C or 55°C).[1][7][8]

Measurement: The latency to tail withdrawal from the hot water is recorded. A cut-off time

(e.g., 20 seconds) is established to prevent tissue damage.[7][8]

Drug Administration: The test compound (e.g., AT-121 or morphine) is administered, typically

via subcutaneous injection, at varying doses before the test.[1]

Data Analysis: The dose-dependent increase in tail withdrawal latency is measured to

determine the compound's analgesic potency (ED50).[1]
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Analgesic Potency Experimental Workflow
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General experimental workflow.

Capsaicin-Induced Allodynia Model (Non-Human
Primates)
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This model is used to evaluate the anti-hyperalgesic effects of a compound in a state of

heightened pain sensitivity.

Animal Model: Rhesus or Cynomolgus monkeys are commonly used.[8][9][10]

Procedure: A solution of capsaicin is applied topically or injected subcutaneously to a specific

area (e.g., the tail or forearm) to induce a state of thermal allodynia, where a normally non-

noxious stimulus is perceived as painful.[8][9][10]

Measurement: The animal's response to a non-noxious thermal stimulus (e.g., water at

46°C) applied to the capsaicin-treated area is measured, typically as withdrawal latency.[1]

Drug Administration: The test compound is administered before or after the induction of

allodynia to assess its preventative or reversal effects.[9]

Data Analysis: The ability of the compound to increase the withdrawal latency in the

presence of capsaicin is quantified.[1]

Tail-Flick Test (Rodents)
A common method for assessing spinal nociceptive reflexes.

Animal Model: Rats or mice are used.[11][12][13]

Procedure: A focused beam of radiant heat is applied to the ventral surface of the animal's

tail.[11][12]

Measurement: The latency for the animal to "flick" its tail away from the heat source is

automatically recorded.[11][12]

Drug Administration: The analgesic drug is administered prior to the test.

Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Hot Plate Test (Rodents)
This test measures the response to a constant thermal stimulus and is thought to involve

supraspinal pain processing.
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Animal Model: Mice or rats are typically used.[14][15][16][17]

Procedure: The animal is placed on a metal surface that is maintained at a constant noxious

temperature (e.g., 52-55°C).[14][16]

Measurement: The latency to a nocifensive behavior, such as licking a hind paw or jumping,

is recorded.[14][16][17]

Drug Administration: The test compound is given before placing the animal on the hot plate.

Data Analysis: An increase in the latency to the behavioral response suggests an analgesic

effect.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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